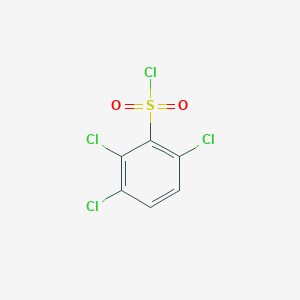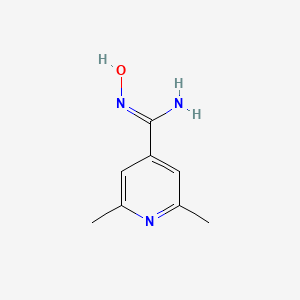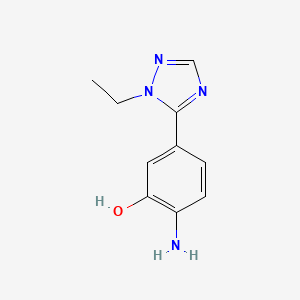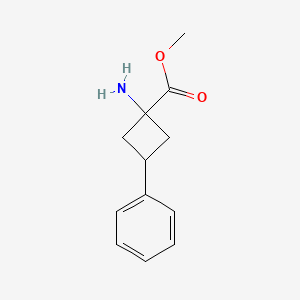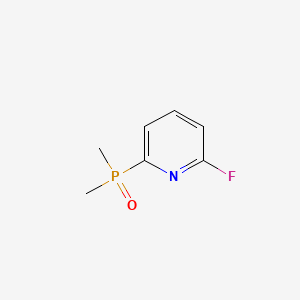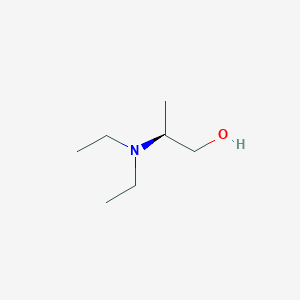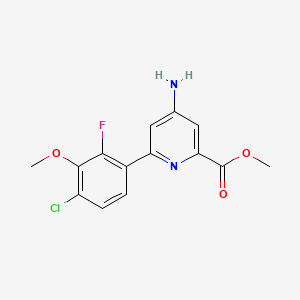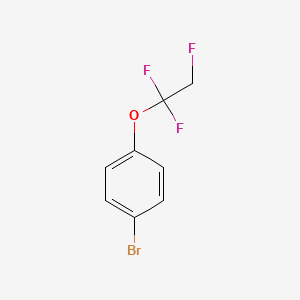
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, where a bromine atom and a trifluoroethoxy group are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 4-bromophenol with 1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The trifluoroethoxy group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens are used under acidic conditions to facilitate the substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives.
Oxidation and Reduction: Products include alcohols, aldehydes, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In electrophilic aromatic substitution, the benzene ring’s electron-rich nature facilitates the attack by electrophiles. The trifluoroethoxy group can influence the compound’s reactivity by altering the electron density on the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
1-Bromo-4-fluorobenzene: Contains a fluorine atom instead of a trifluoroethoxy group.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
Uniqueness
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of molecules with specific reactivity and properties.
Eigenschaften
Molekularformel |
C8H6BrF3O |
|---|---|
Molekulargewicht |
255.03 g/mol |
IUPAC-Name |
1-bromo-4-(1,1,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H6BrF3O/c9-6-1-3-7(4-2-6)13-8(11,12)5-10/h1-4H,5H2 |
InChI-Schlüssel |
QJNMBHXOQHLBBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(CF)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


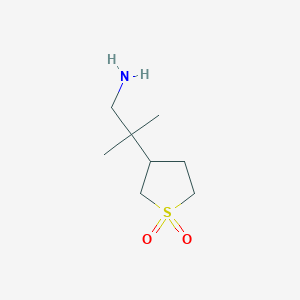
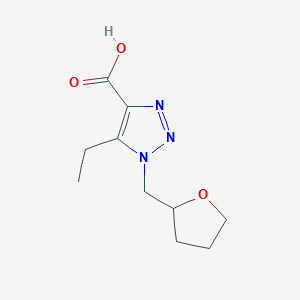
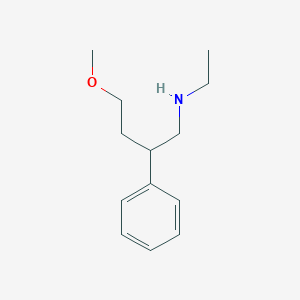

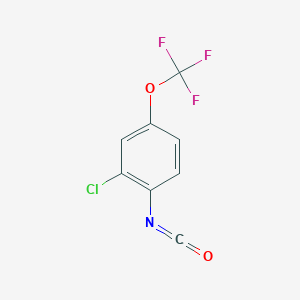
![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)

